molecular formula C21H33N3O5 B2500750 Tert-butyl 4-(1-prop-2-enoylpiperidine-4-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate CAS No. 2361681-39-0

Tert-butyl 4-(1-prop-2-enoylpiperidine-4-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate

Cat. No. B2500750
CAS RN: 2361681-39-0
M. Wt: 407.511
InChI Key: OIQCJYFMSZGJKE-UHFFFAOYSA-N
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Description

The compound “tert-Butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate” is similar in structure . It has a molecular weight of 223.32 and is a solid or viscous liquid at room temperature .


Synthesis Analysis

While specific synthesis information for the requested compound is not available, related compounds such as “tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate” have been synthesized and studied .


Molecular Structure Analysis

In a study, two derivatives of N-Boc piperazine were synthesized and their structures were confirmed by single crystal X-ray diffraction analysis . The molecule of one derivative is linear in shape with the ethyl acetate moiety adopting a fully extended conformation, while the molecule of the other derivative is L-shaped with the molecule being twisted at the C10 atom .


Physical And Chemical Properties Analysis

The compound “tert-Butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate” has a molecular weight of 223.32 and is a solid or viscous liquid at room temperature .

Safety and Hazards

The compound “tert-Butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate” has been classified as hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H315-H319-H335, indicating it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for the requested compound are not available, the incorporation of the piperazine ring is considered an important synthetic strategy in the field of drug discovery . This suggests that similar compounds could have potential applications in the development of new drugs.

properties

IUPAC Name

tert-butyl 4-(1-prop-2-enoylpiperidine-4-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O5/c1-5-17(25)22-10-6-16(7-11-22)18(26)24-14-15-28-21(24)8-12-23(13-9-21)19(27)29-20(2,3)4/h5,16H,1,6-15H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIQCJYFMSZGJKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)N(CCO2)C(=O)C3CCN(CC3)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(1-prop-2-enoylpiperidine-4-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate

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